2-Bromo-6-(bromomethyl)pyridine
Overview
Description
2-Bromo-6-(bromomethyl)pyridine is a brominated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a pyridine ring substituted with bromine atoms at the 2nd and 6th positions, one of which is part of a bromomethyl group. This compound is not directly mentioned in the provided papers, but its structural analogs and related bromopyridines are extensively studied for their reactivity and potential applications in various fields, including materials science, medicinal chemistry, and coordination chemistry.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves electrophilic halogenation or cross-coupling reactions. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is achieved through a multi-step process starting from 2,6-dihydroxy-isonicotinic acid, which upon reaction with HBr yields the bromomethylpyridine derivative . Similarly, the synthesis of 2,6-bis(4-halopyrazolyl)pyridines involves electrophilic halogenation of a pyridine precursor . These methods could potentially be adapted for the synthesis of 2-Bromo-6-(bromomethyl)pyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often elucidated using X-ray crystallography, as seen in the studies of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine and bis(pyridine)-based bromonium ions . These structures reveal the geometry of the pyridine ring and the position of substituents, which can influence the reactivity and physical properties of the compounds. The molecular structure of 2-Bromo-6-(bromomethyl)pyridine would likely show similar characteristics, with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can participate in various chemical reactions. For example, bromomethylpyridines can be used as precursors to tridentate ligands for transition metals . Bromopyridine derivatives also play a role in the formation of bromonium ions, which can react with acceptor olefins . The presence of bromine atoms in 2-Bromo-6-(bromomethyl)pyridine suggests that it could undergo similar reactions, such as nucleophilic substitution or coupling reactions, to yield a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their molecular structure. For instance, the luminescent properties of cyclometalated Pd(II) and Ir(III) complexes with bromopyridine ligands have been studied, showing emission peaks under UV irradiation . The stability and reactivity of bromopyridine antioxidants have also been examined, with some showing excellent stability to air oxidation . These properties are indicative of the potential behavior of 2-Bromo-6-(bromomethyl)pyridine, which may exhibit similar stability and reactivity profiles, as well as potential applications in materials science and catalysis.
Scientific Research Applications
Spectroscopic and Optical Studies
2-Bromo-6-(bromomethyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. Vural and Kara (2017) investigated the spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also explored the compound's non-linear optical (NLO) properties and interaction with DNA and antimicrobial activities (Vural & Kara, 2017).
Synthesis of Derivatives and Complexes
Research by Kalme et al. (2004) and Hurtado et al. (2009) indicates the significance of bromomethyl-substituted pyridine derivatives in synthesizing complex organic compounds. Kalme et al. focused on the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones, while Hurtado et al. examined the synthesis of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands (Kalme et al., 2004); (Hurtado et al., 2009).
Polymerization and Ligand Synthesis
The compound has been used in polymerization processes and ligand synthesis. Parks et al. (1973) reported on the synthesis of new 2,6-disubstituted pyridine derivatives using 6-bromo-2-lithiopyridine, highlighting its role in various chemical reactions (Parks et al., 1973).
Crystal Structure Analysis
Rodi et al. (2013) focused on the crystal and molecular structure of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the molecular geometry and intermolecular interactions in the solid state (Rodi et al., 2013).
Corrosion Inhibition
A study by Saady et al. (2020) on a new pyridine derivative, including 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine, revealed its potential as a corrosion inhibitor in acid mediums, providing insights into the adsorption behavior and effectiveness against steel corrosion (Saady et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyridine derivatives are generally used as intermediates in organic synthesis .
Mode of Action
Bromopyridines are known to participate in various cross-coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the bromine atom in the bromopyridine molecule is replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that bromopyridines are often used in the synthesis of various organic compounds, which can participate in a wide range of biochemical pathways .
Pharmacokinetics
The physicochemical properties such as boiling point and density, which can influence the adme properties, are provided . The compound has a boiling point of 102-103 °C/20 mmHg and a density of 1.512 g/mL at 25 °C .
Result of Action
As an intermediate in organic synthesis, its primary role is to contribute to the formation of more complex molecules .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence its stability and reactivity.
properties
IUPAC Name |
2-bromo-6-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDTCMNGSMEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513837 | |
Record name | 2-Bromo-6-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(bromomethyl)pyridine | |
CAS RN |
83004-10-8 | |
Record name | 2-Bromo-6-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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